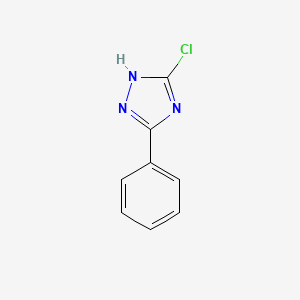
4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile
説明
Spectroscopic and Molecular Docking Analysis
The compound 4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile has been the subject of various spectroscopic investigations. In one study, the vibrational spectral analysis was performed using FT-IR and FT-Raman spectroscopic techniques, which were complemented by density functional B3LYP method calculations. The study revealed the stability of the molecule and its nonlinear optical behavior, with molecular docking results suggesting potential inhibitory activity against GPb, indicating possible anti-diabetic properties .
Synthesis and Anticancer Activity
An environmentally friendly synthesis method using ultrasound-promoted one-pot, three-component synthesis was reported for derivatives of the compound. These derivatives exhibited significant in-vitro anticancer activities against various human tumor cell lines. The docking study indicated a good binding mode in the active site of the thymidylate synthase enzyme, and the ADME properties suggested good drug-like characteristics .
Conductance and Solvent Behavior
The conductance of a related compound, 6-(4-chlorophenyl)-1, 2, 3, 4-tetrahydro-2, 4-dioxopyrimidine-5-carbonitrile, was measured in a 60% DMSO-water mixture at various temperatures. The study provided insights into the interactions and solvent properties of the compound, with calculated parameters such as limiting molar conductance and dissociation constant .
Thermodynamic Studies
Thermodynamic parameters such as Gibb’s free energy, entropy change, and enthalpy change were evaluated for the same compound in a 60% DMSO solution. The results indicated the spontaneity of the reaction, with negative Gibb’s free energy and enthalpy change, and a positive entropy change .
Structural and Antimicrobial Studies
The compound 4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile was used to form new solid complexes with transition metals. These complexes were characterized by various spectroscopic methods and showed higher antibacterial activity compared to the free ligand .
Novel Compound Synthesis
A novel synthesis approach was described for 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles, which involved the reaction of 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with different substituted phenyl ethanones. The structures of the newly synthesized compounds were confirmed by chemical and spectroscopic data .
科学的研究の応用
Spectroscopic Investigations and Potential Chemotherapeutic Applications
A study by Alzoman et al. (2015) employed FT-IR and FT-Raman spectroscopic techniques to analyze a similar compound, providing insights into its molecular geometry and electronic properties. Their findings suggested potential anti-diabetic properties due to inhibitory activity against certain enzymes, indicating its use as a chemotherapeutic agent (Alzoman et al., 2015).
Synthesis and Antimicrobial Activity
Rostamizadeh et al. (2013) synthesized pyrimidine-5-carbonitrile derivatives through a one-pot reaction, revealing their antibacterial activity. This demonstrates the compound's potential in developing new antimicrobial agents (Rostamizadeh et al., 2013).
Molecular Docking and Anticancer Properties
Tiwari et al. (2016) reported the synthesis of thiadiazolopyrimidine-6-carbonitrile derivatives using ultrasound-promoted methods. The compounds displayed significant in-vitro anticancer activities, with molecular docking studies suggesting their effectiveness in binding to thymidylate synthase enzyme, an important target in cancer treatment (Tiwari et al., 2016).
Structural Analysis and Nonlinear Optical Properties
Hussain et al. (2020) conducted a comparative study using DFT/TDDFT and experimental methods on thiopyrimidine derivatives. Their research provided valuable data on structural parameters, electronic properties, and nonlinear optical (NLO) behavior, which are crucial for applications in medicine and optoelectronics (Hussain et al., 2020).
Conductance and Solvent Behavior Analysis
Gaware (2021) investigated the conductance of a pyrimidine derivative in a DMSO-water mixture, providing insights into its dissociation behavior and solvent interactions. This research is significant for understanding the solubility and reactivity of the compound in various environments (Gaware, 2021).
特性
IUPAC Name |
4-(4-chlorophenyl)-6-phenylsulfanyl-2-pyridin-3-ylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN4S/c23-17-10-8-15(9-11-17)20-19(13-24)22(28-18-6-2-1-3-7-18)27-21(26-20)16-5-4-12-25-14-16/h1-12,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYUFHOODGQKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901145719 | |
| Record name | 4-(4-Chlorophenyl)-6-(phenylthio)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901145719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile | |
CAS RN |
320418-64-2 | |
| Record name | 4-(4-Chlorophenyl)-6-(phenylthio)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320418-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)-6-(phenylthio)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901145719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoic acid](/img/structure/B3035312.png)
![1-[(4-bromophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B3035313.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B3035314.png)

![10-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(4-methoxyphenyl)-4-methyl-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridecane-9,11-dione](/img/structure/B3035317.png)
![2-(cyanomethyl)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1,3-thiazol-3-ium bromide](/img/structure/B3035318.png)
![2-[(Aminooxy)methyl]-1,4-dichlorobenzene hydrochloride](/img/structure/B3035319.png)

![[(13R,17S)-11,15-Dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone](/img/structure/B3035325.png)
![1-[(13S,17R)-11,15-Dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]-2-piperidin-1-ylethanone](/img/structure/B3035326.png)
